ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a benzoate ester group
Mechanism of Action
Target of action
Triazoles are a class of compounds that have been found to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . Benzoates are commonly used in pharmaceuticals for their antimicrobial properties and can act as an active ingredient in some over-the-counter topical medication.
Mode of action
The mode of action of triazoles and benzoates can vary widely depending on the specific compound and its molecular structure. Some triazoles work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical pathways
The affected biochemical pathways can also vary. For instance, some triazoles can inhibit the synthesis of ergosterol, disrupting fungal cell membrane integrity and function .
Pharmacokinetics
The ADME properties of triazoles and benzoates can vary widely depending on the specific compound. Some triazoles are well absorbed orally and are metabolized in the liver .
Result of action
The molecular and cellular effects of triazoles and benzoates can vary widely. For instance, some triazoles can lead to the disruption of fungal cell membrane integrity and function, leading to cell death .
Preparation Methods
The synthesis of ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core.
Introduction of the 4-Methylphenylsulfanyl Group:
Acylation and Esterification: The final steps involve acylation to introduce the acetamido group, followed by esterification to form the benzoate ester.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure and substituents.
1,2,4-Triazolo[4,3-b]pyridazines: These compounds have a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-3-32-22(30)17-6-4-5-7-18(17)24-20(29)14-27-23(31)28-19(25-27)12-13-21(26-28)33-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJADVXRNPYFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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